molecular formula C32H30N2O5 B612914 Z-Asn(Mtt)-OH CAS No. 144317-18-0

Z-Asn(Mtt)-OH

Cat. No.: B612914
CAS No.: 144317-18-0
M. Wt: 522.6
InChI Key: OOWKUTRZJDOGPF-NDEPHWFRSA-N
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Description

Z-Asn(Mtt)-OH is a complex organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn(Mtt)-OH typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and introduction of the chiral center. Common synthetic routes may involve the use of protecting groups such as benzyloxycarbonyl (Cbz) for the amino group and the use of diphenyl(p-tolyl)methyl as a protecting group for the amine functionality. The reaction conditions often require the use of strong bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Z-Asn(Mtt)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Z-Asn(Mtt)-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Z-Asn(Mtt)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
  • (S)-2-(((Methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(phenyl)methyl)amino)-4-oxobutanoic acid

Uniqueness

The uniqueness of Z-Asn(Mtt)-OH lies in its specific chiral configuration and the presence of both benzyloxycarbonyl and diphenyl(p-tolyl)methyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWKUTRZJDOGPF-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718683
Record name N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144317-18-0
Record name N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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